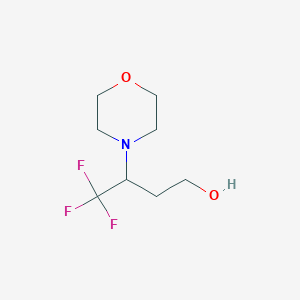

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

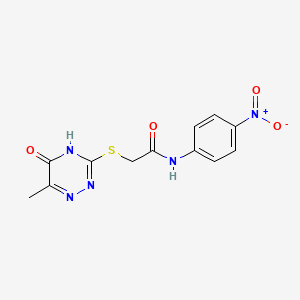

“4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol” is a chemical compound with the molecular formula C8H14F3NO2 . It has a molecular weight of 213.2 . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14F3NO2/c9-8(10,11)7(1-4-13)12-2-5-14-6-3-12/h7,13H,1-6H2 . This code gives a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Aplicaciones Científicas De Investigación

Synthesis and Hydrogenation of Allyl Alcohols

Research led by Funabiki et al. (2010) discusses the synthesis of various allyl alcohols, including compounds like 4,4,4-trifluoro-3-(morpholin-4-yl)butan-1-ol, using trifluoroacetaldehyde ethyl hemiacetal and enamines. These allyl alcohols serve as intermediates in the preparation of β-trifluoromethylated aldol products, highlighting their importance in organic synthesis (Funabiki et al., 2010).

NIR-Luminescence of Ytterbium(III) Complexes

Martín‐Ramos et al. (2013) explored the synthesis and characterization of ytterbium(III) complexes using β-diketonate ligands, including 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione. The study assesses how chain length and fluorination impact NIR-luminescence, which is crucial for applications in optical amplifiers (Martín‐Ramos et al., 2013).

Synthesis Based on Diethyl (2-Morpholinoethyl)malonate

Mesropyan et al. (2010) conducted synthesis of various butan-4-olides using diethyl (2-morpholinoethyl) malonate, which is closely related to this compound. These synthesized compounds have potential applications in pharmaceuticals and fine chemicals (Mesropyan et al., 2010).

Ionic Liquid Solutions in Molecular Interactions

Nann et al. (2013) studied molecular interactions in solutions containing ionic liquids and 1-butanol. Although not directly focusing on this compound, the research offers insights into the behavior of similar compounds in ionic liquid environments, which can be relevant for chemical processing and solvent systems (Nann et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with it are H315, H319, and H335 , which correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

4,4,4-trifluoro-3-morpholin-4-ylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c9-8(10,11)7(1-4-13)12-2-5-14-6-3-12/h7,13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZYEWBLDPEFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CCO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2651487.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2651495.png)

![Methyl 3-{2-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2651498.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2651504.png)

![N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2651506.png)

![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2651507.png)